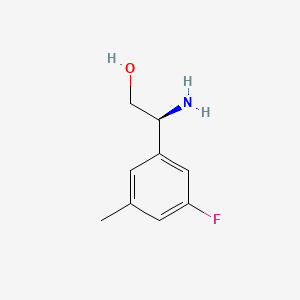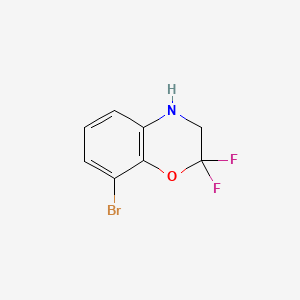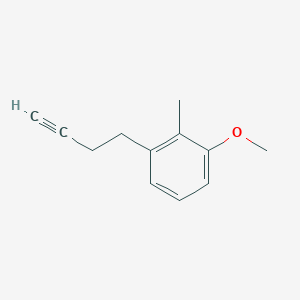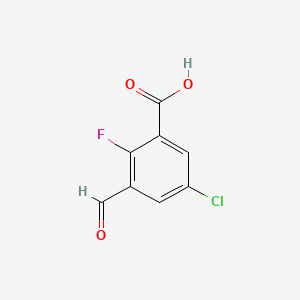
(s)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol is a chiral compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a fluorine and methyl substituent on the phenyl ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-5-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Enzymatic Resolution: Employing enzymes such as lipases or transaminases to selectively produce the desired enantiomer.
Purification: Advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high enantiomeric purity.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine substituent on the phenyl ring can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or cesium fluoride (CsF).
Major Products Formed:
Oxidation: Formation of 2-amino-2-(3-fluoro-5-methylphenyl)acetaldehyde.
Reduction: Formation of 2-(3-fluoro-5-methylphenyl)ethan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The amino and hydroxyl groups facilitate binding to active sites, while the fluorine and methyl substituents influence the compound’s lipophilicity and binding affinity. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.
Vergleich Mit ähnlichen Verbindungen
®-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol: The enantiomer of the compound with opposite stereochemistry.
2-Amino-2-(3-fluoro-5-methylphenyl)ethanol: The racemic mixture of both enantiomers.
2-Amino-2-(3-chloro-5-methylphenyl)ethan-1-ol: A structurally similar compound with a chlorine substituent instead of fluorine.
Uniqueness: (S)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol is unique due to its specific (S)-configuration, which imparts distinct biological activity and selectivity in interactions with molecular targets. The presence of the fluorine substituent enhances its metabolic stability and lipophilicity compared to its non-fluorinated analogs.
Eigenschaften
Molekularformel |
C9H12FNO |
|---|---|
Molekulargewicht |
169.20 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(3-fluoro-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO/c1-6-2-7(9(11)5-12)4-8(10)3-6/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
QPXVEPZGDPSEIL-SECBINFHSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)F)[C@@H](CO)N |
Kanonische SMILES |
CC1=CC(=CC(=C1)F)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13617277.png)






